molecular formula C19H22N4O4S2 B2702308 (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 615279-57-7

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2702308
CAS No.: 615279-57-7
M. Wt: 434.53
InChI Key: KADJXYWYIAHYMO-UVTDQMKNSA-N
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Description

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Biological Activity Overview

Thiazolidin-4-one derivatives have garnered significant attention due to their potential as therapeutic agents. The biological activities associated with these compounds include:

  • Anticancer Activity : Thiazolidin-4-one derivatives have shown significant promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : These compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for treating infectious diseases.
  • Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review article noted that these compounds can inhibit various cancer cell lines through mechanisms such as DNA interaction and enzyme inhibition .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values ranging between 10 µM to 30 µM, indicating significant anti-proliferative activity .
    • Another compound from the thiazolidinone family was reported to induce apoptosis in lung cancer cells by activating caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. A specific study revealed that several thiazolidinone compounds displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.5 µg/mL to 16 µg/mL .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli16
Compound CPseudomonas aeruginosa8

Enzyme Inhibition

Thiazolidinone derivatives have been explored for their ability to inhibit enzymes such as AChE, which is relevant for Alzheimer's disease treatment. Molecular docking studies indicated strong binding affinities between these compounds and the active site of AChE, with docking scores typically below -8 kcal/mol .

Case Study on AChE Inhibition

A recent study synthesized new thiazolidinone derivatives that showed enhanced AChE inhibitory activity compared to standard drugs like Donepezil. The most potent derivative exhibited a docking score of -10.572 kcal/mol, demonstrating superior binding interactions with critical amino acid residues in the enzyme's active site .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-3-22-18(26)14(29-19(22)28)10-13-16(20-6-8-27-9-7-24)21-15-5-4-12(2)11-23(15)17(13)25/h4-5,10-11,20,24H,3,6-9H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJXYWYIAHYMO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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